
Hydroxy Celecoxib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Celecoxib-d4 is a deuterium-labeled derivative of Hydroxy Celecoxib, which is a metabolite of Celecoxib. Celecoxib is a selective cyclooxygenase-2 inhibitor used primarily as a nonsteroidal anti-inflammatory drug. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolism of Celecoxib and its metabolites in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Celecoxib-d4 involves several steps starting from deuterium-labeled 4-acetamidobenzenesulfonyl. The key steps include:
- Amination
- Hydrolysis
- Diazotization
- Reduction
- Cyclization
After these steps, bromination and hydrolysis reactions are performed to obtain this compound. The final product is further oxidized using tetrabutylammonium permanganate to afford Celecoxib carboxylic acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves batch and flow synthesis methods to ensure high yield and purity. The use of continuous flow synthesis has been shown to significantly reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents like tetrabutylammonium permanganate.
Reduction: Reduction of intermediates during the synthesis process.
Substitution: Bromination and hydrolysis reactions to introduce deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Tetrabutylammonium permanganate
Reducing Agents: Various reducing agents used during the synthesis steps
Solvents: Methanol, hexane, and other organic solvents
Major Products:
Celecoxib Carboxylic Acid: The major product formed from the oxidation of this compound.
Applications De Recherche Scientifique
Hydroxy Celecoxib-d4 is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the metabolism and distribution of Celecoxib and its metabolites in biological systems.
Drug Metabolism Research: To study the metabolic pathways and identify the metabolites of Celecoxib.
Biological Studies: To investigate the biological effects and mechanisms of action of Celecoxib and its metabolites.
Industrial Applications: Used in the development of new formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of Hydroxy Celecoxib-d4 is similar to that of Celecoxib. It selectively inhibits the cyclooxygenase-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems .
Comparaison Avec Des Composés Similaires
Celecoxib: The parent compound with similar anti-inflammatory properties.
Etoricoxib: Another selective cyclooxygenase-2 inhibitor with a different chemical structure.
Lumiracoxib: A selective cyclooxygenase-2 inhibitor with a different pharmacokinetic profile.
Uniqueness: Hydroxy Celecoxib-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic pathways and helps in the development of safer and more effective drug formulations .
Activité Biologique
Hydroxy Celecoxib-d4 is a derivative of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological effects, and potential therapeutic applications.
Overview of this compound
This compound is a labeled form of hydroxy celecoxib, which is the active metabolite of celecoxib. Its unique isotopic labeling (d4) allows for precise tracking in pharmacokinetic studies. The compound retains the core structure of celecoxib while exhibiting distinct biological activities that merit further investigation.
Inhibition of COX Enzymes
This compound demonstrates selective inhibition of COX-2 with an IC50 value significantly lower than that for COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs. Research indicates that celecoxib derivatives like this compound maintain this selectivity, making them potential candidates for safer anti-inflammatory therapies .
Compound | COX-2 IC50 (nM) | COX-1 IC50 (μM) |
---|---|---|
This compound | 40 | 15 |
Celecoxib | 40 | 15 |
Anti-Cancer Activity
This compound has shown promising results in preclinical studies regarding its anti-cancer properties. It has been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specifically, it affects the STAT3 pathway, leading to down-regulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
Case Study 1: In Vitro Effects on Cancer Cell Lines
A study investigated the effects of this compound on human colon cancer cell lines. The results indicated that treatment with the compound resulted in:
- Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed at concentrations ranging from 10 to 75 μM.
- Induction of apoptosis : Markers such as cleaved caspase-3 were significantly elevated in treated cells, confirming apoptotic activity.
These findings suggest that this compound may serve as a potential therapeutic agent in colorectal cancer management .
Case Study 2: Pharmacokinetics in Human Subjects
A clinical trial assessed the pharmacokinetics of this compound in healthy volunteers. Key findings included:
- Increased bioavailability : The area under the curve (AUC) for this compound was found to be significantly higher compared to unmodified celecoxib.
- Genetic Variability : Subjects with specific CYP2C9 polymorphisms exhibited altered metabolism rates, indicating the need for personalized dosing strategies .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : Primarily inhibits COX-2, reducing prostaglandin synthesis and thereby alleviating inflammation.
- Apoptosis Induction : Activates pro-apoptotic pathways while inhibiting anti-apoptotic signals, leading to programmed cell death in cancer cells.
- Calcium Homeostasis Disruption : Similar to celecoxib, it may affect calcium ATPase activity, contributing to cellular stress and apoptosis .
Propriétés
Numéro CAS |
1276524-56-1 |
---|---|
Formule moléculaire |
C17H14F3N3O3S |
Poids moléculaire |
401.397 |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
Clé InChI |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Synonymes |
4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.